![molecular formula C11H13ClFN B1312213 Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine CAS No. 711-98-8](/img/structure/B1312213.png)
Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine
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Overview
Description
Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine is an organic compound with the molecular formula C11H13ClFN. It is a derivative of butanamine, where the amine group is bonded to a phenyl ring substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine typically involves the condensation reaction between 1-butanamine and 2-chloro-6-fluorobenzaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solvents like ethanol or methanol can aid in the dissolution of reactants and facilitate the reaction. Post-reaction, the product is purified through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Mechanism of Action
The mechanism of action of Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Butanamine: A simple aliphatic amine with similar structural features but lacks the phenyl ring substitution.
2-Butanamine: An isomer of 1-butanamine with the amine group on the second carbon.
2-Methyl-1-propanamine: Another isomer with a branched structure.
2-Methyl-2-propanamine: A tertiary amine with a different substitution pattern
Uniqueness
Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-butyl-1-(2-chloro-6-fluorophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,8H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSRWLBYKQPZRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=CC1=C(C=CC=C1Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456614 |
Source
|
Record name | AG-G-78693 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
711-98-8 |
Source
|
Record name | AG-G-78693 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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